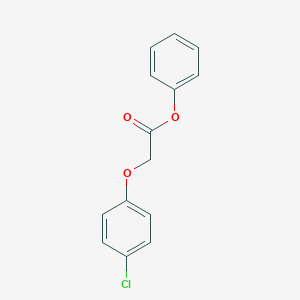

Phenyl (4-chlorophenoxy)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl (4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What established synthetic methodologies are used to prepare phenyl (4-chlorophenoxy)acetate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution. For example:

- Route 1 : React 4-chlorophenol with ethyl chloroacetate in dry acetone using anhydrous K₂CO₃ under reflux for 8 hours, yielding ethyl 2-(4-chlorophenoxy)acetate. Subsequent hydrolysis produces the target compound .

- Route 2 : Esterify 2,4-dichlorobenzoic acid in methanol with H₂SO₄ catalyst, followed by recrystallization from ethanol .

- Optimization : Solvent choice (e.g., acetone vs. methanol) and catalyst type (e.g., H₂SO₄ vs. anhydrous conditions) critically affect yield (70–95%). TLC monitoring (hexane:ethyl acetate, 3:1) ensures reaction completion . Purification via ether extraction and NaOH washing removes unreacted starting materials .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Key Techniques :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity, with characteristic peaks for the phenoxy (δ 6.8–7.3 ppm) and acetate (δ 4.6–5.1 ppm) groups .

- IR : Absorbance at ~1725 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Elemental Analysis : Validates purity, with results within 0.5% of theoretical values .

- Supplementary Methods : Mass spectrometry (MS) for molecular ion confirmation and X-ray crystallography for 3D structure elucidation .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Impurities : Unreacted 4-chlorophenol, residual solvents, or by-products like 2,4-dichloro derivatives .

- Purification :

- Liquid-liquid extraction with ether to isolate the organic phase .

- Recrystallization from ethanol or benzene to remove polar impurities .

- Acid-base washes (e.g., 10% NaOH) to eliminate acidic by-products .

Q. Which solvents and reaction conditions optimize yield in this compound synthesis?

- Solvents : Dry acetone enhances nucleophilicity in SN2 reactions , while methanol facilitates esterification under acidic conditions .

- Temperature : Reflux (~60–80°C) ensures sufficient energy for substitution .

- Catalysts : Anhydrous K₂CO₃ minimizes side reactions (e.g., hydrolysis) compared to aqueous bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Root Causes : Polymorphism, solvent residues, or impurities.

- Methodology :

- Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Use differential scanning calorimetry (DSC) to identify polymorphic forms .

- Cross-validate with NIST reference data for melting points and spectral profiles .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

- Approach :

- Synthesize analogs via coupling reactions (e.g., TBTU-mediated amidation) to introduce substituents (e.g., indole carboxamide) at the phenyl or acetate group .

- Test biological activity using in vitro enzyme assays (e.g., cytochrome P450 inhibition) or cell-based models .

- Data Analysis : Multivariate regression to correlate electronic/steric properties (Hammett constants, logP) with activity .

Q. How is single-crystal X-ray diffraction (SXRD) with SHELX software applied to confirm molecular structure?

- Procedure :

- Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Collect diffraction data and refine using SHELXL for bond lengths/angles. Compare with DFT-calculated geometries .

Q. What mechanisms underlie the biological activity of this compound in in vitro models?

- Methodology :

- Enzyme Inhibition : Use microsomal preparations (e.g., liver S9 fractions) to assess CYP450 interaction via probe substrates (e.g., dextromethorphan) .

- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines to evaluate antiproliferative effects .

- Mechanistic Insights : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins .

属性

CAS 编号 |

62095-51-6 |

|---|---|

分子式 |

C14H11ClO3 |

分子量 |

262.69 g/mol |

IUPAC 名称 |

phenyl 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 |

InChI 键 |

NUNLXXARLCXOPW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

规范 SMILES |

C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。